4-Hydroxy-3-imino-6-methyl-1-oxido-quinoxaline-2-carbonitrile
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Overview
Description
4-Hydroxy-3-imino-6-methyl-1-oxido-quinoxaline-2-carbonitrile is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-imino-6-methyl-1-oxido-quinoxaline-2-carbonitrile typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. This reaction is often carried out under acidic or basic conditions to facilitate the formation of the quinoxaline ring .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. Techniques such as recrystallization and chromatography are commonly used to purify the final product .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3-imino-6-methyl-1-oxido-quinoxaline-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of different quinoxaline analogs.
Substitution: Substitution reactions can introduce various functional groups into the quinoxaline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions are typically quinoxaline derivatives with modified functional groups, which can exhibit different biological and chemical properties .
Scientific Research Applications
4-Hydroxy-3-imino-6-methyl-1-oxido-quinoxaline-2-carbonitrile has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-imino-6-methyl-1-oxido-quinoxaline-2-carbonitrile involves its interaction with various molecular targets. The compound can bind to specific enzymes and receptors, inhibiting their activity and leading to therapeutic effects. The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, and interference with metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Hydroxy-3-imino-6-methyl-1-oxido-quinoxaline-2-carbonitrile include:
- Quinoxaline
- 2,3-Dimethylquinoxaline
- 6-Nitroquinoxaline
- 2-Phenylquinoxaline
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
51420-57-6 |
---|---|
Molecular Formula |
C10H8N4O2 |
Molecular Weight |
216.20 g/mol |
IUPAC Name |
3-amino-6-methyl-1,4-dioxidoquinoxaline-1,4-diium-2-carbonitrile |
InChI |
InChI=1S/C10H8N4O2/c1-6-2-3-7-8(4-6)14(16)10(12)9(5-11)13(7)15/h2-4H,12H2,1H3 |
InChI Key |
SWMWPNNMMSNYNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)[N+](=C(C(=[N+]2[O-])N)C#N)[O-] |
Origin of Product |
United States |
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